Atrial natriuretic factor (7-23)amide is a biologically active peptide derived from the atrial natriuretic peptide, which plays a crucial role in cardiovascular homeostasis. This compound is synthesized primarily in the cardiac atria and is released in response to atrial wall stretch, serving as a regulator of blood volume and pressure by promoting natriuresis (sodium excretion) and diuresis (increased urine production). The peptide is classified under natriuretic peptides, which are known for their vasodilatory effects and ability to modulate renal function.
Atrial natriuretic factor (7-23)amide is synthesized from the precursor proatrial natriuretic peptide, which undergoes enzymatic cleavage to produce various biologically active fragments. The specific fragment (7-23)amide corresponds to amino acids 7 through 23 of the atrial natriuretic peptide sequence. This compound belongs to the broader classification of cardiac hormones, specifically within the family of natriuretic peptides, which also includes brain natriuretic peptide and C-type natriuretic peptide.
The synthesis of atrial natriuretic factor (7-23)amide can be achieved through solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis typically follows these steps:
The final product is purified using high-performance liquid chromatography to ensure high purity levels, typically above 96%. The molecular weight of atrial natriuretic factor (7-23)amide is approximately 1595.78 g/mol, and its chemical structure includes a sequence of amino acids that confer its biological activity.
The molecular formula for atrial natriuretic factor (7-23)amide is C17H20FN3O4. The structure consists of a sequence of amino acids with specific functional groups that facilitate its interaction with receptors in target tissues.
The sequence of atrial natriuretic factor (7-23)amide can be represented in one-letter code as RSSCFGGRIDRIGAC-NH2, indicating its composition and arrangement of amino acids. This structure is crucial for its biological activity and receptor binding specificity.
Atrial natriuretic factor (7-23)amide primarily interacts with natriuretic peptide receptors, particularly subtype C. Upon binding, it triggers a cascade of intracellular signaling pathways that lead to increased intracellular cyclic guanosine monophosphate levels, resulting in vasodilation and enhanced renal sodium excretion.
The degradation of atrial natriuretic factor (7-23)amide occurs via enzymatic action by neutral endopeptidase, which breaks down the peptide into inactive fragments. Understanding these reactions is vital for developing therapeutic applications targeting cardiovascular diseases.
The mechanism of action involves binding to specific receptors located on target cells in the kidneys and vascular smooth muscle. Upon binding:
Studies have shown that atrial natriuretic factor (7-23)amide effectively lowers blood pressure and promotes diuresis in various animal models, demonstrating its potential therapeutic applications.
Atrial natriuretic factor (7-23)amide is typically stored at temperatures below -20 °C to maintain stability. Its appearance is generally that of a white powder or crystalline substance.
The compound has a high solubility in aqueous solutions due to its polar nature derived from its amino acid composition. Its stability can be affected by factors such as pH and temperature, necessitating careful handling during experiments.
Atrial natriuretic factor (7-23)amide has significant implications in cardiovascular research and potential therapeutic applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: